molecular formula C24H30O6 B1210904 Magnoshinin CAS No. 86702-02-5

Magnoshinin

Cat. No.: B1210904
CAS No.: 86702-02-5
M. Wt: 414.5 g/mol
InChI Key: MWJAXRZVJODRGN-JLCFBVMHSA-N
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Description

Magnoshinin is a natural product found in Magnolia salicifolia with data available.

Scientific Research Applications

  • Synthesis of Related Compounds : Research has been conducted on the synthesis of compounds closely related to the one . For instance, Jones and Thompson (1993) described the synthesis of (±)-4-deoxypodophyllotoxin, (±)-podophyllotoxin, and (±)-epipodophyllotoxin, which involve dihydronaphthalene derivatives similar to the compound in your query (Jones & Thompson, 1993).

  • Photochemistry Studies : The photochemical behavior of 1,2-dihydronaphthalene oxides, closely related to the compound you're interested in, has been studied by White, Wedyck, and Lynch (1993). They investigated pathways of rearrangement to ring-contracted products (White, Wedyck & Lynch, 1993).

  • Reactive Intermediate Studies : Fischer (1990) explored the dimerization kinetics and products of reactive ortho-quinodimethanes and benzocyclobutadiene, which involve 1,2-dimethylene-1,2-dihydronaphthalene, a compound structurally related to your query (Fischer, 1990).

  • Cancer Chemotherapy Research : In the field of cancer chemotherapy, Sriram et al. (2008) synthesized a series of dihydronaphthalene and benzosuberene analogs of combretastatins. These compounds, bearing structural similarity to combretastatins, have been evaluated for their ability to inhibit tubulin assembly and for their cytotoxicity against selected human cancer cell lines (Sriram et al., 2008).

  • Retinoid Research : In the field of retinoids, Faul et al. (2001) identified potent RXR agonists for the treatment of type II diabetes. Their research included the synthesis of related dihydronaphthalene compounds (Faul et al., 2001).

Properties

IUPAC Name

(1S,2R)-5,7,8-trimethoxy-2,3-dimethyl-1-(2,4,5-trimethoxyphenyl)-1,2-dihydronaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30O6/c1-13-9-15-18(26-4)12-21(29-7)24(30-8)23(15)22(14(13)2)16-10-19(27-5)20(28-6)11-17(16)25-3/h9-12,14,22H,1-8H3/t14-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWJAXRZVJODRGN-FPTDNZKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C2=C(C=C1C)C(=CC(=C2OC)OC)OC)C3=CC(=C(C=C3OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H](C2=C(C=C1C)C(=CC(=C2OC)OC)OC)C3=CC(=C(C=C3OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901007036
Record name 5,7,8-Trimethoxy-2,3-dimethyl-1-(2,4,5-trimethoxyphenyl)-1,2-dihydronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901007036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

414.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86702-02-5
Record name rel-(1R,2S)-1,2-Dihydro-5,7,8-trimethoxy-2,3-dimethyl-1-(2,4,5-trimethoxyphenyl)naphthalene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=86702-02-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,7,8-Trimethoxy-2,3-dimethyl-1-(2,4,5-trimethoxyphenyl)-1,2-dihydronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901007036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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